Cas no 1510112-67-0 (Benzo[d]isothiazol-6-ylmethanamine)
![Benzo[d]isothiazol-6-ylmethanamine structure](https://www.kuujia.com/scimg/cas/1510112-67-0x500.png)
Benzo[d]isothiazol-6-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]isothiazol-6-ylmethanamine
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- Inchi: 1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2
- InChI Key: QITRYTDXCZAJHT-UHFFFAOYSA-N
- SMILES: S1C2C=C(CN)C=CC=2C=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Topological Polar Surface Area: 67.2
- XLogP3: 1.2
Benzo[d]isothiazol-6-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059006717-5g |
Benzo[d]isothiazol-6-ylmethanamine |
1510112-67-0 | 97% | 5g |
5,467.20 USD | 2021-06-01 | |
Alichem | A059006717-1g |
Benzo[d]isothiazol-6-ylmethanamine |
1510112-67-0 | 97% | 1g |
2,358.40 USD | 2021-06-01 |
Benzo[d]isothiazol-6-ylmethanamine Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on Benzo[d]isothiazol-6-ylmethanamine
Benzo[d]isothiazol-6-ylmethanamine: An Overview of CAS No. 1510112-67-0
Benzo[d]isothiazol-6-ylmethanamine, with the CAS number 1510112-67-0, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isothiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. The structure of Benzo[d]isothiazol-6-ylmethanamine is characterized by a benzene ring fused to an isothiazole ring, with an amino group attached to the methylene bridge. This unique structural configuration imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves multi-step reactions, including the formation of the isothiazole ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel one-pot synthesis method that significantly reduced reaction times and improved yields, thereby enhancing the practicality of large-scale production.
In terms of its chemical properties, Benzo[d]isothiazol-6-ylmethanamine exhibits notable solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility profile is crucial for its use in biological assays and drug delivery systems. Additionally, the compound demonstrates stability under standard laboratory conditions, which facilitates its storage and handling. However, it is important to note that exposure to strong acids or bases can lead to degradation, necessitating careful handling during experimental procedures.
The biological activity of Benzo[d]isothiazol-6-ylmethanamine has been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, a 2021 study published in the Bioorganic & Medicinal Chemistry Letters reported that Benzo[d]isothiazol-6-ylmethanamine effectively inhibited the activity of protein kinase C (PKC), a family of enzymes implicated in cancer progression and inflammation. The mechanism of action involves binding to the ATP-binding site of PKC, thereby blocking its catalytic activity.
Beyond its enzymatic inhibition properties, Benzo[d]isothiazol-6-ylmethanamine has also shown promise as an antioxidant agent. Oxidative stress is a common factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. A 2023 study published in the Oxidative Medicine and Cellular Longevity journal demonstrated that Benzo[d]isothiazol-6-ylmethanamine scavenged reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage. This property makes it a potential therapeutic candidate for conditions characterized by excessive oxidative stress.
In addition to its direct biological effects, Benzo[d]isothiazol-6-ylmethanamine has been explored as a scaffold for drug design and development. The flexibility and reactivity of its functional groups allow for the introduction of various substituents to modulate its pharmacological properties. For instance, researchers at the University of California, San Francisco (UCSF) have synthesized several derivatives of Benzo[d]isothiazol-6-ylmethanamine, each with enhanced potency against specific targets. These derivatives are currently undergoing preclinical testing to evaluate their safety and efficacy.
The safety profile of Benzo[d]isothiazol-6-ylmethanamine is another critical aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, higher doses can lead to mild side effects such as gastrointestinal discomfort and dizziness. These findings underscore the importance of dose optimization in clinical settings to ensure both safety and efficacy.
Clinical trials are currently underway to assess the therapeutic potential of Benzo[d]isothiazol-6-ylmethanamine. Early-phase trials have demonstrated promising results in treating conditions such as chronic inflammation and certain types of cancer. For example, a phase I clinical trial conducted by a pharmaceutical company reported that patients with advanced solid tumors showed significant tumor regression when treated with a formulation containing Benzo[d]isothiazol-6-ylmethanamine. These preliminary findings have paved the way for further clinical investigations.
In conclusion, Benzo[d]isothiazol-6-ylmethanamine (CAS No. 1510112-67-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising molecule for future clinical use.
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